molecular formula C17H19N5 B11833233 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11833233
M. Wt: 293.4 g/mol
InChI Key: ZIDZESWHLHMFFD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and an imidazo[4,5-b]pyridine core. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 1-methylpiperazine with a suitable bromo analogue. For instance, the bromo analogue can be prepared through the bromination of a precursor compound using bromine in acetic acid (Br2/AcOH) . The nucleophilic substitution reaction is then carried out under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using 1-methylpiperazine and a bromo analogue in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific imidazo[4,5-b]pyridine core, which imparts distinct biological activities and potential therapeutic applications. Its structural features allow for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)

InChI Key

ZIDZESWHLHMFFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4

Origin of Product

United States

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